Handle region peptide, rat

Prorenin receptor Binding affinity Non-proteolytic activation

Handle region peptide, rat (HRP; CAS 749227-53-0) is a competitive (pro)renin receptor antagonist that selectively blocks non-proteolytic prorenin activation without altering classic RAS components. This species‑matched decoy peptide enables dissection of tissue‑specific, glucose‑independent pathology in validated rat models: STZ diabetic nephropathy, SHRsp cardiac fibrosis, EIU ocular inflammation, and 2K1C renovascular hypertension (negative control). Unlike ACE inhibitors, ARBs, or aliskiren, HRP preserves ligand‑specific pathway analysis, while its rat‑optimized sequence ensures superior target engagement over human PRR peptides. Procure high‑purity HRP for reproducible, publication‑grade mechanistic studies.

Molecular Formula C56H105N15O14S
Molecular Weight 1244.6 g/mol
Cat. No. B15590467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHandle region peptide, rat
Molecular FormulaC56H105N15O14S
Molecular Weight1244.6 g/mol
Structural Identifiers
InChIInChI=1S/C54H101N15O12S.C2H4O2/c1-10-33(8)43(68-44(71)34(57)17-15-24-60-54(58)59)51(78)65-39(28-31(4)5)48(75)64-38(27-30(2)3)47(74)62-35(18-11-13-22-55)45(72)61-36(19-12-14-23-56)46(73)63-37(21-26-82-9)52(79)69-25-16-20-41(69)50(77)66-40(29-70)49(76)67-42(32(6)7)53(80)81;1-2(3)4/h30-43,70H,10-29,55-57H2,1-9H3,(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,77)(H,67,76)(H,68,71)(H,80,81)(H4,58,59,60);1H3,(H,3,4)
InChIKeyOJRZKHPEQVFHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Handle Region Peptide, Rat: A Prorenin Receptor Decoy Peptide with Unique Non-Proteolytic Activation Inhibition


Handle region peptide, rat (HRP; CAS 749227-53-0; sequence RILLKKMPSV) is a decoy peptide corresponding to the 'handle' region (residues 11-19) of the prorenin prosegment [1]. It functions as a competitive antagonist of the (pro)renin receptor [(P)RR], selectively inhibiting non-proteolytic activation of prorenin without affecting circulating renin-angiotensin system (RAS) components [2]. This peptide has been validated in multiple rat models of diabetic nephropathy, cardiac fibrosis, and ocular inflammation .

Why Conventional RAS Inhibitors and Alternative PRR Antagonists Cannot Replace Rat Handle Region Peptide


Conventional renin-angiotensin system (RAS) inhibitors (ACE inhibitors, ARBs, or direct renin inhibitors like aliskiren) target the catalytic activity of renin or downstream signaling [1]. In contrast, handle region peptide, rat specifically blocks the non-proteolytic activation of prorenin via the (pro)renin receptor [2]. Even among peptide-based PRR antagonists, sequence divergence—e.g., human vs. rat handle region peptides—dictates species-specific binding and functional efficacy [3]. Substitution with PRO20, a 20-amino acid PRR decoy peptide, yields distinct pharmacological profiles and model-specific outcomes, as demonstrated by divergent effects in Goldblatt hypertensive rats [4].

Head-to-Head Quantitative Evidence for Handle Region Peptide, Rat: Selection-Relevant Differentiators


Binding Affinity (Ki) to Rat Prorenin Receptor: Direct Comparison with Decoy Peptide and Gate Region Peptide

Handle region peptide, rat (residues 11P-15P) exhibits a Ki of ~7 nM for inhibition of rat prorenin binding to its receptor in COS-7 cells [1]. This value is similar to that of the 'decoy' peptide (10P-19P), but other prosegment region peptides fail to inhibit binding [2]. The data directly support that the handle region sequence is the minimal functional unit for receptor antagonism.

Prorenin receptor Binding affinity Non-proteolytic activation

Diabetic Nephropathy: Complete Prevention of Histological Damage Without Affecting Hyperglycemia

In streptozotocin-induced diabetic rats, handle region peptide, rat administered subcutaneously for 24 weeks completely inhibited the development of diabetic nephropathy (assessed by glomerulosclerosis index and proteinuria) while having no effect on blood glucose [1]. It reduced renal angiotensin I and II content, which were elevated in untreated diabetic rats [2].

Diabetic nephropathy Renal angiotensin STZ rat model

Cardiac Fibrosis Attenuation in Hypertensive Rats: Tissue RAS Inactivation Without Blood Pressure Reduction

In stroke-prone spontaneously hypertensive rats (SHRsp) on high-salt diet, continuous subcutaneous infusion of handle region peptide, rat completely blocked the increased immunohistochemical staining for active renin in the heart and significantly attenuated cardiac fibrosis (as measured by collagen volume fraction) without affecting systemic blood pressure or plasma RAS components [1].

Cardiac fibrosis Hypertension Tissue RAS

Model-Dependent Efficacy: No Effect in Goldblatt Hypertensive Rats Contrasts with Cardiac Benefit in SHRsp

In the 2-kidney, 1-clip (2K1C) Goldblatt rat model of renovascular hypertension, chronic HRP treatment (3.5 μg/kg/day) did not affect blood pressure (194±15 mmHg vs. vehicle 186±17 mmHg), cardiac hypertrophy (2.97±0.11 mg/g vs. 3.16±0.16 mg/g), or renal damage [1]. This contrasts sharply with the clear cardiac benefit observed in SHRsp [2].

Renovascular hypertension 2K1C Model specificity

Ocular Anti-Inflammatory Effect: Reduction of Leukocyte Adhesion in Endotoxin-Induced Uveitis

Handle region peptide, rat (0.1 mg/kg) significantly suppresses leukocyte adhesion to retinal vasculature and reduces leukocyte counts in the endotoxin-induced uveitis (EIU) model . It also lowers protein concentration and mRNA expression of inflammatory mediators (ICAM-1, CCL2/MCP-1, IL-6) .

Ocular inflammation Uveitis Leukocyte adhesion

Mesangial Cell Signaling: Inhibition of ERK1/2 Activation and TGF-β1 Expression

In rat glomerular mesangial cells, handle region peptide, rat (1 μM) reduces the ratio of active to total ERK1/2 and decreases TGF-β1 mRNA levels in a dose-dependent manner . It also increases MMP-2 activity .

Mesangial cells ERK1/2 TGF-β1

Optimal Research Applications of Handle Region Peptide, Rat Based on Verified Evidence


Studying Diabetic Nephropathy Pathogenesis in Streptozotocin-Induced Rats

Handle region peptide, rat is uniquely suited for investigating the role of non-proteolytic prorenin activation in diabetic kidney disease. In the STZ rat model, HRP completely prevents nephropathy development without altering hyperglycemia [1]. Researchers can utilize this peptide to dissect glucose-independent mechanisms of renal injury and evaluate combination therapies.

Investigating Cardiac Fibrosis in Genetic Hypertension Models

HRP, rat enables the study of tissue-specific RAS activation in the heart. In SHRsp rats, it attenuates cardiac fibrosis without lowering systemic blood pressure [2]. This makes it an ideal tool for examining the direct fibrotic effects of (P)RR signaling, independent of hemodynamic changes.

Exploring Prorenin Receptor Signaling in Ocular Inflammation

The anti-inflammatory effects of HRP, rat in the EIU model demonstrate its utility for studying (P)RR-mediated leukocyte adhesion and cytokine production in the eye . This peptide can be employed to uncover novel therapeutic targets for diabetic retinopathy and other ocular inflammatory conditions.

Negative Control in Goldblatt Renovascular Hypertension Studies

Because HRP, rat fails to improve outcomes in the 2K1C model [3], it serves as a valuable negative control for studies that require differentiation between renin-dependent and prorenin receptor-dependent pathologies. Researchers can use HRP to confirm that observed benefits are indeed mediated by non-proteolytic prorenin activation rather than classic RAS pathways.

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